![molecular formula C16H20N2O3 B274382 3-[5-({[2-(Dimethylamino)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B274382.png)
3-[5-({[2-(Dimethylamino)ethyl]amino}methyl)-2-furyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[5-({[2-(Dimethylamino)ethyl]amino}methyl)-2-furyl]benzoic acid, commonly known as DMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMF is a white crystalline powder that is soluble in water and organic solvents.
作用機序
The mechanism of action of DMF is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the regulation of antioxidant and anti-inflammatory genes. DMF has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
DMF has been shown to have various biochemical and physiological effects, such as the induction of oxidative stress and the modulation of cytokine production. DMF has also been shown to increase the levels of glutathione, a potent antioxidant, and to decrease the levels of reactive oxygen species (ROS) in cells.
実験室実験の利点と制限
DMF has several advantages for lab experiments, such as its high solubility in water and organic solvents, and its stability under various conditions. However, DMF has some limitations, such as its potential toxicity and the need for careful handling due to its reactive nature.
将来の方向性
There are several future directions for the study of DMF, such as the development of novel DMF-based materials with unique properties, the investigation of the potential use of DMF in the treatment of various diseases, and the optimization of the synthesis method to improve the yield and purity of DMF. Additionally, further studies are needed to fully understand the mechanism of action of DMF and its potential side effects.
Conclusion:
In conclusion, DMF is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMF has been extensively studied for its anti-inflammatory and immunomodulatory properties, insecticidal properties, and potential use in the synthesis of novel materials. The mechanism of action of DMF involves the activation of the Nrf2 pathway and the inhibition of NF-κB activation. DMF has various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the study of DMF, and further studies are needed to fully understand its potential applications and side effects.
合成法
The synthesis of DMF involves the reaction between 2-furoic acid and N,N-dimethylaminoethyl chloride hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which is then treated with 4-chloromethylbenzoic acid to yield DMF. This synthesis method has been optimized to improve the yield and purity of DMF.
科学的研究の応用
DMF has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DMF has been shown to have anti-inflammatory and immunomodulatory properties, making it a potential candidate for the treatment of autoimmune diseases such as multiple sclerosis and psoriasis. DMF has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
In agriculture, DMF has been shown to have insecticidal properties, making it a potential candidate for the development of eco-friendly pesticides. DMF has also been studied for its potential use in the synthesis of novel materials such as polymers and liquid crystals.
特性
分子式 |
C16H20N2O3 |
|---|---|
分子量 |
288.34 g/mol |
IUPAC名 |
3-[5-[[2-(dimethylamino)ethylamino]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C16H20N2O3/c1-18(2)9-8-17-11-14-6-7-15(21-14)12-4-3-5-13(10-12)16(19)20/h3-7,10,17H,8-9,11H2,1-2H3,(H,19,20) |
InChIキー |
RSBPOSHFIASSSU-UHFFFAOYSA-N |
SMILES |
CN(C)CCNCC1=CC=C(O1)C2=CC(=CC=C2)C(=O)O |
正規SMILES |
CN(C)CCNCC1=CC=C(O1)C2=CC(=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6Z)-6-[[2-(2,4-dinitrophenyl)hydrazinyl]methylidene]-2-nitrocyclohexa-2,4-dien-1-one](/img/structure/B274299.png)
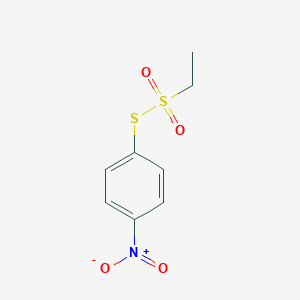
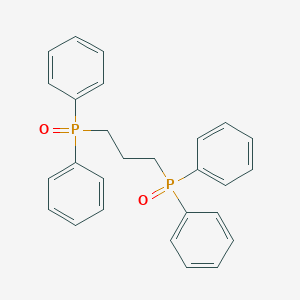
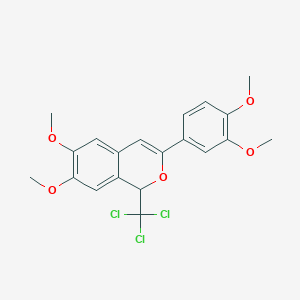
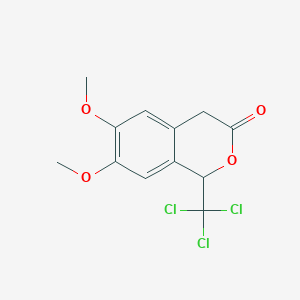
![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(2-thienyl)ethanone](/img/structure/B274307.png)
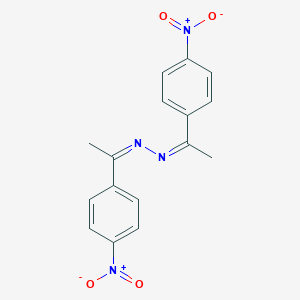
![N-benzyl-1-[(4-benzylimino-1-methyl-1,3-diazaspiro[4.5]dec-2-en-2-yl)-methylamino]cyclohexane-1-carbothioamide](/img/structure/B274315.png)

![[1,2,4]Triazole, 4-benzylidenamino-](/img/structure/B274319.png)



![N-[4-(acetylamino)phenyl]-4-nitrobenzamide](/img/structure/B274328.png)